

Application Note: GC-MS Analysis of 6-Pentyl-2H-pyran-2-one

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Compound of Interest

Compound Name: 6-Pentyl-2H-pyran-2-one

Cat. No.: B032149

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Introduction

6-Pentyl-2H-pyran-2-one (6-PP) is a volatile organic compound with a characteristic coconut-like aroma, produced by various species of the fungus *Trichoderma*.^[1] It has garnered significant interest due to its potential applications as a flavoring agent, as well as its antifungal and plant growth-promoting properties.^[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of 6-PP in various matrices.^{[1][3]} This application note provides a detailed protocol for the analysis of **6-Pentyl-2H-pyran-2-one** using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of **6-Pentyl-2H-pyran-2-one** based on published literature.

Parameter	Value	Source
Retention Time	~14.6 min	[1]
~20.44 min	[4]	
Key Mass Fragments (m/z)	68, 82, 98, 110, 125, 168 (Molecular Ion)	[1]
Limit of Detection (LOD)	Not explicitly stated in the provided results, but the technique is sensitive enough for trace analysis.	
Limit of Quantification (LOQ)	Not explicitly stated in the provided results.	

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of **6-Pentyl-2H-pyran-2-one**.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds like 6-PP from solid or liquid samples.[\[5\]](#)[\[6\]](#)

- Sample Preparation: Place 0.1 g of the sample (e.g., fungal culture, soil, or plant material) into a 40 mL vial.[\[5\]](#)
- Matrix Modification: Add 20 mL of a 25% (w/v) NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.[\[5\]](#)[\[6\]](#)
- Vial Sealing: Hermetically seal the vial with a polypropylene cap and a PTFE/silicone septum.[\[5\]](#)
- Incubation and Extraction:

- Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 79°C) for a conditioning time (e.g., 2 minutes).[6]
- Introduce a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS)) into the headspace of the vial.[5]
- Expose the fiber to the headspace for a defined extraction time (e.g., 29 minutes) to allow for the adsorption of volatile compounds.[5][6]
- Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is an alternative for extracting 6-PP from liquid cultures.

- Solvent Selection: Ethyl acetate is an effective solvent for extracting 6-PP.[1]
- Extraction Procedure:
 - To a known volume of the liquid sample, add an equal volume of ethyl acetate.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge the mixture to separate the organic and aqueous phases.
 - Carefully collect the upper organic layer (ethyl acetate) containing the extracted 6-PP.
- Concentration (Optional): If the concentration of 6-PP is expected to be low, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the analyte.
- Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethyl acetate or methanol) before GC-MS analysis.

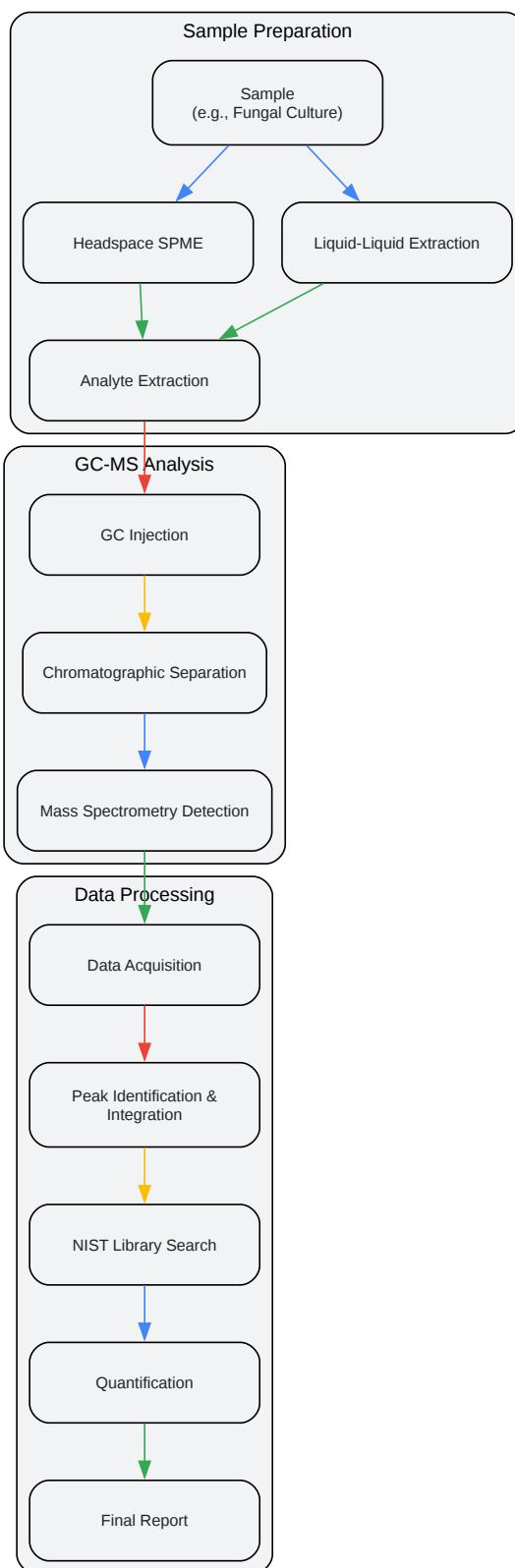
GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of **6-Pentyl-2H-pyran-2-one**.

Parameter	Setting 1	Setting 2
GC System	Agilent 6890N or similar	Shimadzu GC-MS-QP 2010 or similar
Column	CP Sil 5CB (30 m x 0.32 mm, 0.25 µm film thickness)[5]	DB-5 (30 m x 0.32 mm, 0.25 µm film thickness)[7]
Injector Temperature	250°C[5]	250°C[7]
Injection Mode	Splitless (for SPME) or Split (e.g., 1:100 for liquid injection)[5][7]	Splitless
Carrier Gas	Nitrogen at 1.2 mL/min[5]	Helium at 1.2 mL/min[7]
Oven Temperature Program	35°C (4 min), then 10°C/min to 130°C (2 min), then 40°C/min to 240°C[5]	40°C (2 min), then 4°C/min to 120°C, then 5°C/min to 200°C (5 min), then 10°C/min to 300°C[4]
MS System	Quadrupole Mass Spectrometer	Quadrupole Mass Spectrometer
Ionization Mode	Electron Ionization (EI) at 70 eV[7]	Electron Ionization (EI) at 60 eV[4]
Ion Source Temperature	Not specified	250°C[4]
Transfer Line Temperature	Not specified	280°C[4]
Mass Scan Range	35-500 amu	50-550 amu[4]
Data Analysis	Comparison of mass spectra with NIST library and authenticated standards.[1]	Comparison of mass spectra with NIST library and authenticated standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **6-Pentyl-2H-pyran-2-one**.

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Caption: Workflow for GC-MS analysis of **6-Pentyl-2H-pyran-2-one**.

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